2-(Bromomethyl)thieno[3,2-d]pyrimidine
Overview
Description
“2-(Bromomethyl)thieno[3,2-d]pyrimidine” is a chemical compound that belongs to the class of thienopyrimidines . Thienopyrimidines are aromatic heterocyclic compounds that contain a thiophene and a pyrimidine ring . They have been studied for their potential pharmacological properties .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidines involves several key steps such as the Gewald reaction, Dieckmann type cyclisation, and Krapcho decarboxylation . This strategy involves the construction of the thienopyrimidine ring followed by the cyclohexanone moiety and subsequently the fused heterocyclic ring . A number of thieno[3,2-d]pyrimidine based derivatives have been synthesized using this method .Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidines has been analyzed through crystal structure analysis . This analysis provides information about the hydrogen bonding patterns and molecular arrangement present within the molecule .Chemical Reactions Analysis
Thieno[3,2-d]pyrimidines undergo various chemical reactions. For instance, they can be synthesized via structural modifications of tazemetostat . The reaction involves a multi-step sequence and results in the formation of substituted thieno[3,2-d]pyrimidine derivatives .Mechanism of Action
While the specific mechanism of action for “2-(Bromomethyl)thieno[3,2-d]pyrimidine” is not mentioned in the retrieved papers, thieno[3,2-d]pyrimidines have been studied for their potential as inhibitors of various enzymes and pathways . For example, they have been designed as potential inhibitors of PDE4 .
Safety and Hazards
Future Directions
Thieno[3,2-d]pyrimidines have shown promising results as potential antitumor agents . They have been synthesized via structural modifications of tazemetostat and have shown antiproliferative activity against various cancer cell lines . These findings suggest that thieno[3,2-d]pyrimidines could be further optimized and evaluated as new EZH2 inhibitors .
Properties
IUPAC Name |
2-(bromomethyl)thieno[3,2-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2S/c8-3-7-9-4-6-5(10-7)1-2-11-6/h1-2,4H,3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMUOZMHJPWOGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=CN=C(N=C21)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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